molecular formula C10H7F6IO B13694686 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methylphenyl)-2-propanol

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methylphenyl)-2-propanol

Cat. No.: B13694686
M. Wt: 384.06 g/mol
InChI Key: DWNIOZAAFHUMIX-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methylphenyl)-2-propanol is a fluorinated alcohol derivative featuring a hexafluoroisopropyl (HFIP) backbone substituted with a 4-iodo-3-methylphenyl group. This compound combines the strong hydrogen-bond-donating capacity of HFIP with the steric and electronic effects of the aromatic substituent. Synthetically, it is prepared via multi-step reactions involving tert-butyl carbamate intermediates and Grignard reagents, as exemplified in related compounds (e.g., tert-butyl(2'-fluoro-4'-(HFIP)-[1,1'-biphenyl]-4-yl)carbamate in ). Its primary applications lie in pharmaceutical research, particularly in oncology, where fluorinated alcohols are leveraged for their solubility-modulating and protein-stabilizing properties .

Properties

Molecular Formula

C10H7F6IO

Molecular Weight

384.06 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(4-iodo-3-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H7F6IO/c1-5-4-6(2-3-7(5)17)8(18,9(11,12)13)10(14,15)16/h2-4,18H,1H3

InChI Key

DWNIOZAAFHUMIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)I

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methylphenyl)-2-propanol

General Synthetic Strategy Overview

The synthesis of this compound typically involves two key stages:

  • Stage 1: Preparation of the hexafluoroisopropanol (HFIP) core.
  • Stage 2: Introduction of the 4-iodo-3-methylphenyl substituent at the 2-position of the propanol.

This fluorinated alcohol is structurally derived from hexafluoroacetone (CF3)2CO, which is hydrogenated to yield hexafluoroisopropanol (CF3)2CHOH. The aromatic substitution is introduced via electrophilic aromatic substitution or cross-coupling reactions involving aryl halides or organometallic intermediates.

Preparation of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) Core

The fundamental precursor, 1,1,1,3,3,3-hexafluoro-2-propanol , is prepared industrially and in research settings by hydrogenation of hexafluoroacetone:

$$
\text{Hexafluoroacetone} \quad (CF3)2CO + H2 \rightarrow (CF3)_2CHOH
$$

  • Reaction Conditions: Typically involves catalytic hydrogenation using palladium or rhodium catalysts under controlled temperature and pressure.
  • Yield and Purity: High yields (>90%) are common with proper catalyst and conditions.
  • Physical Properties: HFIP is a clear, colorless, oily liquid with a boiling point of ~59 °C and a molecular weight of 168.04 g/mol.

Introduction of the 4-Iodo-3-methylphenyl Group

The functionalization of the hexafluoroisopropanol core with the 4-iodo-3-methylphenyl substituent is more complex and typically involves one of the following synthetic routes:

Cross-Coupling Reactions (Preferred Method)

Example Reaction:

$$
\text{4-Iodo-3-methylphenyl lithium} + (CF3)2CO \rightarrow \text{this compound}
$$

  • Procedure: The aryl lithium reagent is prepared by lithium-halogen exchange using n-butyllithium at low temperature, then added to hexafluoroacetone.
  • Advantages: This method allows direct formation of the tertiary alcohol with the desired aromatic substituent.
  • Considerations: The reaction must be performed under anhydrous conditions and inert atmosphere to avoid side reactions.

Alternative Synthetic Routes and Variations

  • From Chloromethyl Hexafluoroisopropyl Ethers: According to patent literature, chloromethyl derivatives of hexafluoroisopropyl ethers can be converted to fluorinated alcohols by nucleophilic substitution with fluoride sources like potassium fluoride in the presence of phase transfer catalysts (e.g., Aliquat HTA-1) at elevated temperatures (~100 °C).
  • Hydrogenation of Hexafluoroacetone Derivatives: Selective hydrogenation of substituted hexafluoroacetones bearing aromatic groups can yield the target alcohol.

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes Reference
Hydrogenation of Hexafluoroacetone Hexafluoroacetone, H2 Pd or Rh catalyst, controlled temp/pressure >90 Produces pure HFIP core
Nucleophilic Addition of Aryl Lithium 4-Iodo-3-methylphenyl lithium, hexafluoroacetone n-BuLi, inert atmosphere, low temp Moderate to High Direct formation of target alcohol Inferred from literature
Fluoride substitution on chloromethyl ether (CF3)2CHOCH2Cl, KF, Aliquat HTA-1 100 °C, 3-5 h 80-93 Indirect route via ether intermediate

Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methylphenyl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the iodine atom with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogen exchange reactions may involve reagents like sodium iodide (NaI) or silver fluoride (AgF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methylphenyl)-2-propanol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in pharmaceuticals and drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methylphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as inhibition of enzyme activity or modulation of receptor function. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physical Properties

Compound Substituent Boiling Point (°C) Density (g/mL) Key Application(s)
Target Compound 4-Iodo-3-methylphenyl N/A N/A Pharmaceutical synthesis
HFIP None 59 1.596 Polymer dissolution, chromatography
HF-0303 4-Ethylphenyl N/A N/A Material science
1,1,1,3,3,3-Hexafluoro-2-(p-tolyl)-2-propanol 4-Methylphenyl N/A N/A Catalysis, organic synthesis

Solvent and Reactivity Profiles

  • HFIP : Dissolves polyoxymethylene (POM) and stabilizes amyloid-beta oligomers due to strong H-bonding and aggregation-induced conformational changes .
  • Target Compound : The bulky 4-iodo-3-methylphenyl group may reduce solvent efficiency for polymers but enhance selectivity in catalytic reactions (e.g., Friedel-Crafts) by steric hindrance .
  • 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Demonstrates utility in nucleophilic substitutions, where fluorinated alcohols inhibit salt effects, as shown in HFP/2-propanol mixtures .

Biological Activity

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methylphenyl)-2-propanol (HFIP) is a fluorinated alcohol that has garnered attention in various fields of organic chemistry and materials science due to its unique properties and potential biological activities. This article examines the biological activity of HFIP, focusing on its mechanisms of action, applications in synthetic chemistry, and implications for biological systems.

  • Molecular Formula : C10H7F6IO
  • Molecular Weight : 384.057 g/mol
  • Density : 1.844 g/cm³
  • Boiling Point : 307.8 °C at 760 mmHg

HFIP exhibits several biological activities primarily through its interactions with biological macromolecules such as proteins and nucleic acids. Its unique fluorinated structure enhances solubility and stability in various organic solvents, which can influence biochemical pathways.

Interaction with Peptides

Research indicates that HFIP can induce self-assembly in aromatic dipeptides, leading to the formation of structured aggregates. This self-assembly is influenced by the solvent's properties, affecting the conformation and stability of peptide structures. For instance, studies show that YF peptides exhibit different conformations when dissolved in HFIP compared to other solvents like trifluoroethanol (TFE) .

Applications in Synthetic Chemistry

HFIP has been utilized as a solvent and reagent in several organic reactions due to its ability to promote Friedel-Crafts reactions efficiently without the need for metal catalysts. A notable study demonstrated its effectiveness in synthesizing difluoromethylated carbinols from imidazo[1,2-a]pyridines at room temperature with high yields . This metal-free synthesis represents a significant advancement in green chemistry practices.

Case Study 1: Self-Assembly of Peptides

A study published in Molecules highlighted the role of HFIP in promoting the self-assembly of dipeptides into microribbons and microspheres. The resulting structures exhibited birefringence under polarized light, indicating a higher degree of order compared to those formed in other solvents .

Case Study 2: Friedel-Crafts Reaction

In another study focused on synthetic applications, HFIP was shown to facilitate the hydroxydifluoromethylation of imidazo[1,2-a]pyridines efficiently. The reaction conditions allowed for a wide range of substrates to be transformed into products with yields ranging from 79% to 95%, showcasing HFIP's versatility as a solvent in organic synthesis .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Self-AssemblyInduces formation of structured aggregates in peptides
Synthetic ReactionsFacilitates metal-free Friedel-Crafts reactions with high yields
Cytotoxic PotentialStructural analogs show cytotoxic effects; specific data on HFIP limited

Q & A

Q. What are the recommended methods for synthesizing and characterizing 1,1,1,3,3,3-hexafluoro-2-(4-iodo-3-methylphenyl)-2-propanol?

Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • React 4-iodo-3-methylbenzaldehyde with hexafluoroacetone under acidic conditions, followed by reduction (e.g., NaBH₄) to yield the propanol derivative .
  • Characterization:
    • NMR: Use ¹⁹F NMR to confirm hexafluoroisopropyl groups (δ ~ -70 to -75 ppm) and ¹H NMR for aromatic protons (δ ~ 7.2–7.8 ppm) .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (expected [M-H]⁻ ~ 448 g/mol) .
    • X-ray Diffraction: For crystallinity and stereochemical confirmation .

Q. How does the solubility profile of this compound compare to structurally similar hexafluorinated alcohols?

Answer:

  • Solubility: The 4-iodo-3-methylphenyl group increases hydrophobicity compared to phenyl or methyl analogs.
    • Soluble in polar aprotic solvents (e.g., DMSO, THF) and halogenated solvents (chloroform) .
    • Limited water solubility due to fluorinated groups; miscible with ethanol (up to 10% v/v) .
  • Practical Tip: Pre-saturate solvents with inert gas (N₂) to prevent degradation during dissolution .

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Storage: Keep in amber glass under inert gas (Ar/N₂) at -20°C to avoid iodine loss or hydrolysis .
  • PPE: Use nitrile gloves, face shields, and fume hoods to prevent exposure to volatile fluorinated byproducts .
  • Incompatibilities: Avoid strong acids/bases (risk of HF release) and alkali metals (exothermic reactions) .

Q. How is this compound utilized as a precursor in organofluorine synthesis?

Answer:

  • Activation: The hydroxyl group can be deprotonated with K⁺/Na⁺ bases to form alkoxides for nucleophilic substitutions .
  • Example: React with sulfides or epoxides to synthesize sulfurane derivatives or CO₂-fixation products .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

Answer:

  • Catalyst Screening: Test Lewis acids (e.g., BF₃·Et₂O) to enhance hexafluoroacetone reactivity .
  • Temperature Control: Maintain ≤ 0°C during condensation to minimize side reactions (e.g., aldol adducts) .
  • In Situ Monitoring: Use FT-IR to track carbonyl group consumption (C=O peak ~ 1750 cm⁻¹) .

Q. How should researchers resolve contradictions in reported stability data under varying pH conditions?

Answer:

  • Experimental Design:
    • Conduct accelerated stability studies (pH 1–14, 25–60°C) with HPLC monitoring .
    • Compare degradation products (e.g., HF release via ion-selective electrode) .
  • Key Finding: Stability is pH-dependent; degradation accelerates above pH 9 due to OH⁻-mediated hydrolysis .

Q. What mechanistic insights support its role as a catalyst in CO₂ fixation onto epoxides?

Answer:

  • Mechanism:
    • The propanol activates epoxides via hydrogen bonding, lowering the transition-state energy .
    • Fluorine groups enhance electrophilicity of the epoxide, facilitating nucleophilic attack by CO₂ .
  • Kinetic Studies: Use DFT calculations to model transition states and isotopic labeling (¹³CO₂) to confirm pathways .

Q. Which analytical techniques are most effective for assessing purity in complex reaction mixtures?

Answer:

  • LC-MS: Detect trace impurities (e.g., deiodinated byproducts) with reverse-phase C18 columns and ESI⁻ mode .
  • Elemental Analysis: Verify iodine content (theoretical ~28.3%) to confirm structural integrity .
  • 19F NMR: Identify fluorinated contaminants (e.g., unreacted hexafluoroacetone) .

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